3,3'-(5,5'-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(5,5’-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzaldehyde is a complex organic compound characterized by the presence of pyridine, oxazole, and benzaldehyde functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(5,5’-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzaldehyde typically involves multi-step organic reactions. One common method starts with the esterification of pyridine-2,6-dicarboxylic acid with methanol to yield the corresponding methyl ester. This intermediate is then reacted with hydrazine to form pyridine-2,6-dicarboxylic acid hydrazide. Subsequent treatment with carbon disulfide in ethanolic potassium hydroxide yields the potassium N,N’-(pyridine-2,6-dicarbonyl)dithiocarbazate, which undergoes cyclization with hydrazine to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(5,5’-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration or bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 3,3’-(5,5’-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzoic acid.
Reduction: 3,3’-(5,5’-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzyl alcohol.
Substitution: 3,3’-(5,5’-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzaldehyde derivatives with nitro or halogen substituents.
Wissenschaftliche Forschungsanwendungen
3,3’-(5,5’-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of 3,3’-(5,5’-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzaldehyde is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and coordination with metal ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5’-(Pyridine-2,6-diyl)bis(4-arylideneamino-3-mercapto-1,2,4-triazole): Known for its antibacterial activity.
2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine: Exhibits significant antimicrobial properties.
Uniqueness
3,3’-(5,5’-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzaldehyde is unique due to its combination of pyridine, oxazole, and benzaldehyde functional groups, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C25H15N3O4 |
---|---|
Molekulargewicht |
421.4 g/mol |
IUPAC-Name |
3-[5-[6-[2-(3-formylphenyl)-1,3-oxazol-5-yl]pyridin-2-yl]-1,3-oxazol-2-yl]benzaldehyde |
InChI |
InChI=1S/C25H15N3O4/c29-14-16-4-1-6-18(10-16)24-26-12-22(31-24)20-8-3-9-21(28-20)23-13-27-25(32-23)19-7-2-5-17(11-19)15-30/h1-15H |
InChI-Schlüssel |
GMXVPOBIILKGCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=NC=C(O2)C3=NC(=CC=C3)C4=CN=C(O4)C5=CC=CC(=C5)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.